(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C51H57F2N9O7S2 and its molecular weight is 1010.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of PROTAC RAF degrader 1 is the B-Raf protein . B-Raf is a member of the Raf kinase family of growth signal transduction protein kinases. This protein plays a role in regulating the MAP kinase/ERKs signaling pathway, which affects cell division, differentiation, and secretion .
Mode of Action
PROTAC RAF degrader 1 functions as a proteolysis-targeting chimera (PROTAC) . PROTACs are heterobifunctional molecules consisting of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI), in this case, B-Raf, while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .
Biochemical Pathways
The action of PROTAC RAF degrader 1 affects the MAP kinase/ERKs signaling pathway . By degrading B-Raf, the compound disrupts this pathway, leading to changes in cell division, differentiation, and secretion . The degradation process involves the formation of a ternary complex, which is crucial for the efficiency of PROTACs .
Result of Action
The molecular effect of PROTAC RAF degrader 1 is the degradation of the B-Raf protein . This leads to disruption of the MAP kinase/ERKs signaling pathway, affecting cellular processes such as division, differentiation, and secretion . The cellular effects can vary depending on the specific cell type and the presence of the B-Raf protein.
Action Environment
The action, efficacy, and stability of PROTAC RAF degrader 1 can be influenced by various environmental factors. Furthermore, the degradation kinetics can vary depending on the cellular environment .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H57F2N9O7S2/c1-6-21-71(68,69)59-40-16-15-39(52)43(44(40)53)45(65)38-26-55-48-37(38)22-34(25-54-48)32-11-13-35(14-12-32)61-19-17-60(18-20-61)28-42(64)58-47(51(3,4)5)50(67)62-27-36(63)23-41(62)49(66)56-24-31-7-9-33(10-8-31)46-30(2)57-29-70-46/h7-16,22,25-26,29,36,41,47,59,63H,6,17-21,23-24,27-28H2,1-5H3,(H,54,55)(H,56,66)(H,58,64)/t36-,41+,47-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCAVOCJJAQHHT-FGUOTCRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)N5CCN(CC5)CC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H57F2N9O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1010.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.